molecular formula C10H10OS B8777192 (3-Methyl-1-benzothiophen-2-yl)methanol CAS No. 3133-88-8

(3-Methyl-1-benzothiophen-2-yl)methanol

Cat. No.: B8777192
CAS No.: 3133-88-8
M. Wt: 178.25 g/mol
InChI Key: TXZSDWAGMTULKT-UHFFFAOYSA-N
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Description

(3-Methyl-1-benzothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
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Properties

3133-88-8

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-2-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3

InChI Key

TXZSDWAGMTULKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cold suspension of lithium aluminum hydride (103 mg, 2.72 mmol) in THF (4.4 mL) was added dropwise over 15 minutes under N2 atmosphere, a solution of the above-mentioned methyl 3-methylbenzothiophene-2-carboxylate (560 mg, 2.72 mmol) in THF (1 mL). The mixture was stirred under ice-cooling for 45 minutes, then at room temperature for 5 minutes, to which was added dropwise under ice-cooling saturated aqueous ammonium chloride solution. The mixture was filtered through a layer of Celite, washed with ethyl acetate. Combined organic layers were washed with saturated brine. After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure to give the titled compound as a white crystal (483 mg, yield 99%).
[Compound]
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Yield
99%

Synthesis routes and methods II

Procedure details

Add a solution of methyl 3-methylbenzo[b]thiophen-2-carboxylate (5.00 g, 24.2 mmol) in THF (25 mL) dropwise to a 1M solution of lithium aluminum hydride in THF (121 mL, 121 mmol) at 0° C. Stir 1 hour. Add an excess of sodium sulfate decahydrate portionwise (slowly at first), stir for 30 minutes at 0° C., then 2 hours at room temperature. Filter, and wash the cake with THF. Concentrate the combined filtrates to afford the drawn product as a white solid (3.60 g, 83%): 1H NMR (CDCl3) δ 7.81 (m, 1H), 7.68 (m, 1H), 7.35 (m, 2H), 4.92 (d, 2H), 2.40 (s, 3H), 1.77 (t, 1H).
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5 g
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121 mL
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sodium sulfate decahydrate
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Yield
83%

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